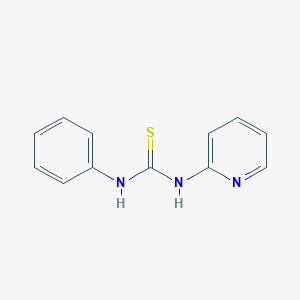

1-Phenyl-3-(2-pyridyl)-2-thiourea

Description

Properties

IUPAC Name |

1-phenyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHXWMRFXORESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237196 | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-60-2 | |

| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₁₁N₃S, is an aromatic thiourea derivative.[1][2] Its structure features a central thiourea core connecting a phenyl group and a pyridyl group. The IUPAC name for this compound is 1-phenyl-3-(pyridin-2-yl)thiourea.[2]

Key Identifiers and Properties:

| Property | Value |

| CAS Number | 886-60-2[1][2] |

| Molecular Formula | C₁₂H₁₁N₃S[1][2] |

| Molecular Weight | 229.3 g/mol [1] |

| Melting Point | 167 °C or 173 °C[2][3] |

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the reaction of 2-aminopyridine with phenyl isothiocyanate.[4] This reaction is a nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2-Aminopyridine

-

Phenyl isothiocyanate

-

Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)[5][6]

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser (if heating is required)

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating or refluxing for several hours may be necessary to drive the reaction to completion.[5][6]

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then treated with a suitable solvent to induce precipitation.

-

Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[7]

Characterization Data

Comprehensive, experimentally verified spectroscopic data for this compound is not available in a single consolidated source. However, based on the analysis of similar thiourea derivatives, the following characteristic spectral features are expected.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenyl and pyridyl rings, as well as N-H protons of the thiourea linkage. Aromatic protons would typically appear in the range of δ 7-9 ppm. The N-H protons would likely appear as broad singlets. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridyl rings, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically above δ 170 ppm. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1000-1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.3 m/z). |

This guide provides a foundational understanding of this compound. For researchers embarking on the synthesis and study of this compound, the provided general protocol can serve as a starting point, with the understanding that optimization of reaction conditions and purification methods may be necessary. Further detailed characterization using the techniques outlined will be essential to confirm the identity and purity of the synthesized product.

References

An In-depth Technical Guide on 1-Phenyl-3-(2-pyridyl)-2-thiourea (CAS Number 886-60-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-(2-pyridyl)-2-thiourea, with the CAS number 886-60-2, is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its synthesis, biological activities, and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental protocols for researchers.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 886-60-2 |

| Molecular Formula | C₁₂H₁₁N₃S |

| Molecular Weight | 229.30 g/mol |

| Appearance | Solid |

| Synonyms | N-Phenyl-N'-(2-pyridyl)thiourea, PTU |

Synthesis

The primary and most common method for the synthesis of this compound is the reaction of 2-aminopyridine with phenyl isothiocyanate. This reaction is a nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon atom of the isothiocyanate group.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyridine

-

Phenyl isothiocyanate

-

Dry Toluene

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in dry toluene.

-

To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid precipitate of this compound will form.

-

Filter the precipitate and wash it with a small amount of cold toluene to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from hot ethanol.

-

Dry the purified crystals under vacuum to obtain the final product.

Synthesis workflow for this compound.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, as summarized below.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | IC₅₀ (M) |

| DPPH Radical Scavenging | 1.3 x 10⁻³ |

| ABTS Radical Scavenging | 1.1 x 10⁻³ |

Anticancer Activity

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on closely related thiourea derivatives suggest a potential for anticancer activity. The primary mechanism is believed to be the induction of apoptosis. For many thiourea derivatives, cytotoxic activity is observed in the low micromolar range against various cancer cell lines.

Antimicrobial Activity

Thiourea derivatives are known to possess antimicrobial properties. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Specific MIC values for this compound are not consistently reported across the literature, but related compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the in vitro cytotoxicity (MTT) assay.

Potential Mechanism of Action: Induction of Apoptosis

While the specific molecular targets of this compound have not been fully elucidated, the induction of apoptosis is a commonly proposed mechanism of anticancer action for thiourea derivatives. Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Cytotoxic agents often trigger the intrinsic pathway.

An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of significant interest in medicinal chemistry. This document details its discovery and historical context, provides a meticulous experimental protocol for its synthesis, and presents its known physicochemical and biological properties in a structured format. Furthermore, it explores the potential mechanisms of action and signaling pathways associated with its biological effects, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The structural diversity afforded by substitutions on these nitrogen atoms has led to a vast library of molecules with a broad spectrum of biological activities. Among these, this compound (PPTU) has emerged as a noteworthy scaffold due to its potential applications in various therapeutic areas. The incorporation of a phenyl ring and a pyridine moiety imparts specific electronic and steric properties to the molecule, influencing its biological interactions. This guide aims to consolidate the current knowledge on PPTU, providing a foundational resource for further research and development.

Discovery and History

The synthesis of this compound was first reported in 1972 by Butler, O'Sullivan, and Scott in the Journal of the Chemical Society, Perkin Transactions 1. Their work focused on the study of heterocyclic hydrazones and their oxidative cyclization, with the thiourea derivative being a key intermediate or related structure in their investigations. Since its initial synthesis, PPTU and its analogues have been explored for a range of biological activities, reflecting the growing interest in thiourea-containing compounds as potential pharmaceuticals.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₂H₁₁N₃S and a molecular weight of 229.3 g/mol . Its structural and electronic characteristics have been investigated using various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 886-60-2 | |

| Molecular Formula | C₁₂H₁₁N₃S | |

| Molecular Weight | 229.3 g/mol | |

| Appearance | Solid | |

| ¹³C NMR (δ in ppm) | See detailed breakdown below | |

| C=S | ~178-182 ppm | |

| Pyridyl C₂' | ~152-154 ppm | |

| Pyridyl C₆' | ~148-150 ppm | |

| Phenyl C₁ | ~138-140 ppm | |

| Pyridyl C₄' | ~137-139 ppm | |

| Phenyl C₂, C₆ | ~128-130 ppm | |

| Phenyl C₄ | ~125-127 ppm | |

| Phenyl C₃, C₅ | ~124-126 ppm | |

| Pyridyl C₅' | ~118-120 ppm | |

| Pyridyl C₃' | ~112-114 ppm |

Note: Specific shifts can vary based on the solvent and spectrometer frequency.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of phenyl isothiocyanate with 2-aminopyridine. This nucleophilic addition reaction is a common and efficient method for the preparation of unsymmetrical thioureas.

Synthesis of this compound

Materials:

-

Phenyl isothiocyanate

-

2-Aminopyridine

-

Anhydrous solvent (e.g., ethanol, acetone, or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.

-

To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period of 2 to 6 hours, depending on the solvent and scale.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Caption: General synthesis workflow for this compound.

Biological Activities and Potential Mechanisms of Action

Thiourea derivatives are known to exhibit a wide range of biological activities, and this compound and its analogues are no exception. The biological effects are diverse and are thought to arise from the molecule's ability to form hydrogen bonds and coordinate with metal ions, which are crucial for the function of many enzymes.

Table 2: Summary of Investigated Biological Activities of Phenyl-Pyridyl-Thiourea Derivatives

| Biological Activity | Findings | Reference(s) |

| Antiproliferative | Various phenyl-pyridyl-thiourea derivatives have shown cytotoxic effects against a range of cancer cell lines, including colon, prostate, and leukemia cell lines. | |

| Antibacterial | Substituted thioureas containing pyridine moieties have demonstrated bacteriostatic activity, particularly against Gram-positive microorganisms like Staphylococcus aureus. | |

| Antifungal | The antifungal activity of some related derivatives has been reported as weak. | |

| Antioxidant | The thiourea moiety can contribute to antioxidant properties. | |

| Enzyme Inhibition | Thiourea derivatives are known to inhibit various enzymes. For instance, some inhibit enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase. | |

| Neuroprotection | Certain pyridyl/pyrazinyl thiourea derivatives have been investigated for their neuroprotective effects against amyloid-β-induced toxicity. |

Potential Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, based on studies of related thiourea derivatives, several potential mechanisms can be proposed.

-

Enzyme Inhibition: The ability of the thiourea group to chelate metal ions is a key feature. Many enzymes, including metalloproteinases and kinases, require metal cofactors for their activity. By binding to these metal ions, thiourea derivatives can act as enzyme inhibitors. For example, the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR kinase by similar compounds suggests a potential mechanism for the observed antiproliferative effects.

-

Induction of Apoptosis: Studies on related compounds have shown that they can induce apoptosis in cancer cells. This programmed cell death can be initiated through various signaling pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins.

-

Disruption of Cellular Signaling: The pyridine and phenyl rings of PPTU can participate in π-π stacking and hydrophobic interactions with biological macromolecules, potentially disrupting protein-protein interactions or interfering with signaling cascades crucial for cell survival and proliferation.

Caption: Putative anticancer mechanisms of this compound.

Future Perspectives

This compound continues to be a molecule of interest for the development of new therapeutic agents. Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of PPTU is crucial for understanding its mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and pyridyl rings will help in optimizing the potency and selectivity of this class of compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the in vitro findings into potential clinical applications, comprehensive in vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of PPTU and its optimized derivatives.

-

Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial activities, the diverse biological effects of thioureas suggest that PPTU and its analogues may have potential in other areas, such as neurodegenerative diseases and inflammatory disorders.

Conclusion

This compound is a heterocyclic compound with a rich history and significant potential in medicinal chemistry. This guide has provided a detailed overview of its discovery, synthesis, and known biological activities. While the precise mechanisms of action are still under investigation, the existing data strongly suggest that this molecular scaffold is a promising starting point for the development of novel drugs. Further research into its specific molecular targets and in vivo efficacy will be critical in realizing its full therapeutic potential.

An In-depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Phenyl-3-(2-pyridyl)-2-thiourea. The document details its synthesis, spectroscopic characterization, and explores its potential as an anticancer and antibacterial agent, with a focus on its mechanism of action.

Core Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₁N₃S.[1][2] Its structure incorporates a central thiourea core flanked by a phenyl and a 2-pyridyl group, which contribute to its distinct chemical reactivity and biological activities.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃S |

| Molecular Weight | 229.3 g/mol [1][2] |

| CAS Number | 886-60-2[1][2] |

| Appearance | Solid (form may vary) |

| Melting Point | Not available in searched literature |

| Boiling Point | Not available in searched literature |

| Density | Not available in searched literature |

| Solubility | Not available in searched literature |

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound involves the reaction of 2-aminopyridine with phenyl isothiocyanate.[3] This reaction is a standard method for the synthesis of unsymmetrical thioureas.

Experimental Protocol: General Synthesis of 1,3-Disubstituted Thioureas

The following is a general procedure for the synthesis of 1,3-disubstituted thioureas, which can be adapted for this compound.

Materials:

-

Substituted amine (e.g., 2-aminopyridine)

-

Substituted isothiocyanate (e.g., phenyl isothiocyanate)

-

Sodium hydroxide (for purification, if necessary)[5]

-

Hydrochloric acid (for purification, if necessary)[5]

-

Ammonium hydroxide (for purification, if necessary)[5]

Procedure:

-

Dissolve the amine in a suitable dry solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add an equimolar amount of the isothiocyanate to the stirred solution.

-

The reaction mixture may be stirred at room temperature or refluxed for a period of time, typically ranging from a few minutes to several hours, depending on the reactivity of the starting materials.[4][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction.[5] For acid-base extraction, the crude product is dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then the filtrate is acidified with hydrochloric acid to precipitate the purified product. The precipitate is then collected by filtration, washed with water, and dried.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of a thiourea derivative typically shows characteristic absorption bands for the N-H, C=S, and C-N functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3100-3400 (broad) |

| C-H stretching (aromatic) | 3000-3100 |

| C=N stretching (pyridine) | 1550-1650 |

| C=C stretching (aromatic) | 1400-1600 |

| C=S stretching | 1000-1200 |

| C-N stretching | 1250-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl and pyridyl rings, typically in the range of δ 7.0-8.5 ppm. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the downfield region (around 180 ppm).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.3 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-N bonds adjacent to the thiourea group.

Biological Activity and Mechanism of Action

Pyridine-containing thiourea derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antibacterial effects.

Anticancer Activity: Targeting VEGFR-2 Signaling

Several studies have demonstrated that pyridine-containing thiourea and urea derivatives exhibit potent anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10]

VEGFR-2 Signaling Pathway: The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.[9][10][11] Key downstream pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9][11] By inhibiting VEGFR-2, this compound can disrupt these signaling cascades, leading to the suppression of angiogenesis and subsequent inhibition of tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Antibacterial Activity

Thiourea derivatives have also demonstrated significant potential as antibacterial agents. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, offering a degree of selectivity.[8][12]

Potential Bacterial Targets: Research suggests that thiourea derivatives can target several key bacterial enzymes, including:

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are well-established targets for antibacterial drugs.[8]

-

Enoyl-ACP Reductase (InhA): This enzyme is involved in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.[8]

Caption: Potential antibacterial mechanisms of this compound.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the biological activity of its structural class make it an attractive scaffold for further investigation and optimization. Future research should focus on obtaining detailed spectroscopic and crystallographic data to fully elucidate its structure-activity relationships and to design more potent and selective analogs. The exploration of its inhibitory effects on VEGFR-2 and key bacterial enzymes provides a solid foundation for the development of novel therapeutic agents.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 886-60-2 [smolecule.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenyl-3-(2-pyridyl)-2-thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and a representative workflow for the characterization of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a heterocyclic compound incorporating a thiourea moiety linked to phenyl and pyridyl rings. The structural characteristics of thiourea derivatives make them versatile scaffolds for designing molecules with a wide range of biological activities. The fundamental molecular attributes are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃S[1][2][3] |

| Molecular Weight | 229.306 g/mol [1] |

| CAS Number | 886-60-2 |

Characterization and Screening Workflow

The following diagram illustrates a standard workflow for the synthesis, purification, and initial biological screening of a novel compound such as this compound. This process ensures the compound's identity, purity, and preliminary efficacy are established before advancing to more complex studies.

Caption: Workflow for Synthesis, Characterization, and In-Vitro Screening.

Experimental Protocols

This section provides representative methodologies for the key experimental stages outlined in the workflow.

3.1. Synthesis of this compound

-

Materials: Phenyl isothiocyanate, 2-aminopyridine, ethanol.

-

Procedure:

-

Dissolve 2-aminopyridine (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add phenyl isothiocyanate (10 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Dry the product under vacuum to yield crude this compound.

-

3.2. Purification by Recrystallization

-

Materials: Crude product, absolute ethanol.

-

Procedure:

-

Dissolve the crude product in a minimum amount of boiling absolute ethanol.

-

If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.

-

Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50°C.

-

3.3. Structural and Purity Analysis

-

Mass Spectrometry (MS): The molecular weight of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) to match the theoretical mass of 229.31 g/mol .

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns of the phenyl and pyridyl protons and carbons.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed using reverse-phase HPLC with a C18 column. A gradient elution method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is employed. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm), with a target purity of >95% for subsequent biological assays.

3.4. Primary Biological Screening: Enzyme Inhibition Assay (Hypothetical)

-

Objective: To assess the inhibitory activity of the compound against a target enzyme (e.g., a specific kinase or protease).

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the specific substrate.

-

Measure the reaction product formation over time using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

-

References

Spectroscopic Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided, alongside a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known spectral data of similar compounds, including phenylthiourea and various pyridyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.2 | Singlet (broad) | 1H | N-H (pyridyl side) |

| ~9.8 | Singlet (broad) | 1H | N-H (phenyl side) |

| ~8.3 | Doublet | 1H | Pyridyl H-6 |

| ~7.8 | Triplet | 1H | Pyridyl H-4 |

| ~7.5 | Doublet of doublets | 2H | Phenyl H-2, H-6 |

| ~7.4 | Triplet | 2H | Phenyl H-3, H-5 |

| ~7.2 | Triplet | 1H | Phenyl H-4 |

| ~7.1 | Doublet of doublets | 1H | Pyridyl H-5 |

| ~7.0 | Doublet | 1H | Pyridyl H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=S (Thiourea) |

| ~152 | Pyridyl C-2 |

| ~148 | Pyridyl C-6 |

| ~139 | Phenyl C-1 |

| ~138 | Pyridyl C-4 |

| ~129 | Phenyl C-3, C-5 |

| ~125 | Phenyl C-4 |

| ~124 | Phenyl C-2, C-6 |

| ~120 | Pyridyl C-5 |

| ~114 | Pyridyl C-3 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretching |

| 3000-3100 | Medium | Aromatic C-H Stretching |

| ~1600 | Strong | C=N Stretching (pyridyl ring) |

| 1500-1550 | Strong | N-H Bending |

| 1450-1500 | Strong | Aromatic C=C Stretching |

| ~1350 | Strong | C=S Stretching |

| 700-800 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 229 | High | [M]⁺ (Molecular Ion) |

| 152 | Medium | [M - Pyridylamino]⁺ |

| 135 | Medium | [Phenylisothiocyanate]⁺ |

| 93 | High | [Aniline]⁺ |

| 78 | Medium | [Pyridine]⁺ |

| 77 | High | [Phenyl]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is based on general methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

-

Phenyl isothiocyanate

-

2-Aminopyridine

-

Anhydrous Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in anhydrous ethanol.

-

To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid precipitate is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

For electron ionization (EI), a 70 eV electron beam is typically used.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Solubility Profile of 1-Phenyl-3-(2-pyridyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Phenyl-3-(2-pyridyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information from synthesis and characterization studies to infer solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of this compound's solubility. A generalized synthesis workflow for this compound is also presented visually to aid researchers in its preparation and purification.

Introduction

This compound (PPTU) is a heterocyclic compound belonging to the thiourea class of molecules. Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Understanding the solubility of PPTU is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This guide aims to provide a foundational understanding of PPTU's solubility characteristics based on available chemical literature.

Solubility of this compound

Quantitative solubility data for this compound in a range of solvents is not extensively reported in the scientific literature. However, information regarding solvents used during its synthesis and purification can provide valuable qualitative insights into its solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Indication of Solubility |

| Toluene | Nonpolar Aromatic | Used as a reaction solvent for synthesis, suggesting at least moderate solubility at elevated temperatures.[1] |

| Dioxane | Polar Aprotic | Employed as a solvent for reactions involving thiourea derivatives, indicating some degree of solubility.[1] |

| Ethanol | Polar Protic | Frequently used for recrystallization, implying good solubility at elevated temperatures and lower solubility at room or sub-zero temperatures.[2] |

| Acetonitrile | Polar Aprotic | Mentioned as an effective solvent for the synthesis of similar thiourea derivatives, suggesting good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally a good solvent for many organic compounds; used for NMR and biological assays of similar compounds, indicating high solubility.[2] |

| Water | Polar Protic | Expected to have very low solubility due to the presence of two aromatic rings and the thiourea functional group. |

Note: The information in Table 1 is inferred from the use of these solvents in synthesis and purification procedures and does not represent quantitative solubility values.

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a general procedure based on the widely accepted shake-flask method, which is suitable for determining the equilibrium solubility of poorly soluble compounds.[3][4]

Materials

-

This compound (purity >99%)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.

-

Centrifuge the collected supernatant at a high speed to further remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Synthesis Workflow

While specific signaling pathways involving this compound are not well-documented, a visual representation of its synthesis can be valuable for researchers. The following diagram, generated using Graphviz, illustrates a common synthetic route.

References

The Multifaceted Biological Activities of Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological potential of thiourea-based compounds, detailing their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This guide provides comprehensive experimental methodologies and visualizes key molecular pathways to support researchers in the development of novel therapeutics.

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, including the thione group and two amino groups, enable diverse chemical modifications and interactions with various biological targets.[1][2] This technical guide offers a comprehensive overview of the current understanding of the biological potential of thiourea derivatives, with a focus on their applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Inhibition of Kinase Signaling Pathways

Several studies have highlighted the ability of thiourea derivatives to act as potent inhibitors of various protein kinases that are dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3] Certain thiourea derivatives bearing a benzodioxole moiety have demonstrated significant inhibitory activity against EGFR, leading to apoptosis in cancer cells.[3]

-

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in various cancers.[5] Thiourea-tethered benzodiazepinone derivatives have been synthesized and shown to target JAK-3 kinase, inducing apoptosis and cell cycle arrest in breast cancer cells.[5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6] Sorafenib, a multi-kinase inhibitor with a urea-thiourea-like scaffold, and its thiourea-containing analogs have been developed as dual inhibitors of EGFR and VEGFR-2.[6]

-

K-Ras Inhibition: The K-Ras protein is a critical regulator of cell proliferation and survival, and its mutation is a common driver in many cancers. Specific 1,3-disubstituted thiourea derivatives have been identified as effective inhibitors of mutant K-Ras, significantly reducing the proliferation of lung cancer cell lines.[1]

Below are diagrams illustrating the signaling pathways targeted by thiourea derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiourea derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB-231 (Breast) | 3.0 | [1] |

| MDA-MB-468 (Breast) | 4.6 | [1] | |

| MCF-7 (Breast) | 4.5 | [1] | |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [1] |

| SkBR3 (Breast) | 0.7 | [1] | |

| N1,N3-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | [3] |

| HepG2 (Liver) | 1.74 | [3] | |

| MCF-7 (Breast) | 7.0 | [3] | |

| Aloperine thiourea derivative (22) | PC9 | 1.43 | [7] |

| Diarylthiourea (4) | MCF-7 (Breast) | 338.33 ± 1.52 | [8] |

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] Their metal complexes, particularly with nickel and copper, have also shown potent antimicrobial effects.[10]

Antibacterial and Antifungal Efficacy

-

Gram-Positive Bacteria: Derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values in the range of 4–32 μg/mL.[9] Some compounds are also effective against methicillin-resistant S. aureus (MRSA).[9][12]

-

Gram-Negative Bacteria: While generally more effective against Gram-positive bacteria, some thiourea derivatives exhibit activity against Gram-negative species like Escherichia coli and Pseudomonas aeruginosa.[10][11]

-

Antifungal Activity: Thiourea derivatives have shown promising activity against various yeast species, including Candida albicans, with MIC values ranging from 25 to 100 μg/cm³.[10] The anti-yeast activity is often greater than the antibacterial activity.[10][13]

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of representative thiourea derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL or µg/cm³) | Reference |

| 3-amino-1H-1,2,4-triazole derivatives (1, 2, 4, 8, 9, 10, 12) | S. aureus, S. epidermidis | 4–32 | [9] |

| MRSA | 4–64 | [9] | |

| Thiourea derivatives and their Ni/Cu complexes | Bacteria | 50–400 | [10] |

| Yeasts | 25–100 | [10] | |

| Thiourea derivative (TD4) | MRSA | 2–16 | [12] |

| Thiourea-thiazole-glucose hybrids (4b, 4d, 4g, 4h) | Gram-positive & Gram-negative bacteria | 0.78–3.125 | [11] |

Antiviral Activity

The antiviral potential of thiourea derivatives has been explored against a range of viruses, demonstrating their capacity to inhibit viral replication.

-

Hepatitis C Virus (HCV): A series of thiourea derivatives have been synthesized and evaluated for their anti-HCV activity, with some compounds showing potent inhibition with EC50 values in the nanomolar range.[14]

-

Picornaviruses: N,N'-disubstituted thiourea derivatives have shown marked activity against coxsackie viruses and poliovirus by inhibiting viral RNA synthesis.[15]

-

Broad-Spectrum Antiviral Activity: Acylthiourea derivatives have displayed broad-spectrum antiviral activity against viruses from different families, including Poxviridae, Bunyaviridae, Orthomyxoviridae, Arenaviridae, and Flaviviridae.[16]

-

Hepatitis B Virus (HBV): Novel thiourea derivatives have exhibited strong antiviral activity against HBV, comparable to the drug Entecavir, by suppressing HBV replication.

Quantitative Data on Antiviral Activity

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Thiourea derivative (10) | Hepatitis C Virus (HCV) | 0.047 | [14] |

| Acylthiourea derivative (1) | Vaccinia virus | 0.25 | [16] |

| La Crosse virus | 0.27 | [16] |

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their biological activity.

-

Cholinesterase Inhibition: Some thiourea derivatives have been identified as efficient inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[17]

-

Urease Inhibition: Thiourea-based compounds have shown strong inhibitory activity against the urease enzyme.[18]

-

Diabetes-Related Enzyme Inhibition: Fluorophenyl thiourea derivatives have demonstrated high inhibitory potential against α-amylase and α-glycosidase, enzymes associated with diabetes management.[19]

-

Other Enzyme Inhibition: Thiourea derivatives have also been reported to inhibit other enzymes such as tyrosinase, lipoxygenase, and xanthine oxidase.[20][21]

Quantitative Data on Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | AChE | 50 µg/mL | [17] |

| BChE | 60 µg/mL | [17] | |

| Bis-Acyl-Thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM | [18] |

| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [19] |

| α-glycosidase | 24.928 nM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of thiourea derivatives.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

A general and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of primary or secondary amines with isothiocyanates.

-

Materials: Primary or secondary amine, isothiocyanate, and a suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the isothiocyanate to the solution, often dropwise, while stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the starting materials.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

-

Characterization: The structure of the synthesized derivatives is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: 96-well plates, cultured cells, complete culture medium, serum-free medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiourea derivatives and incubate for the desired period (e.g., 72 hours).

-

Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3 hours.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

-

Materials: 96-well microtiter plates, sterile growth medium (e.g., Mueller-Hinton broth), microbial culture, thiourea derivative stock solution, and a spectrophotometer.

-

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a microtiter plate.

-

Add 100 µL of the thiourea derivative stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with 5 µL of the microbial suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for turbidity or by measuring the absorbance.

-

Agar Well Diffusion Method

This is another common method for assessing antimicrobial activity.

-

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and a solution of the antimicrobial agent is added to the wells. The agent diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

-

Materials: Petri plates with a suitable agar medium (e.g., Mueller-Hinton agar), microbial culture, sterile cork borer, and thiourea derivative solution.

-

Procedure:

-

Prepare a lawn culture of the test microorganism on the agar plate.

-

Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the thiourea derivative solution at a known concentration into each well.

-

Include positive (known antibiotic) and negative (solvent) controls.

-

Incubate the plates under suitable conditions.

-

Measure the diameter of the zone of inhibition in millimeters.

-

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of thiourea derivatives against a specific kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically detected using methods like luminescence, fluorescence, or radioactivity.

-

Materials: 96- or 384-well plates, recombinant kinase, kinase buffer, ATP, a specific substrate, the thiourea derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the thiourea derivative.

-

In a multi-well plate, add the kinase buffer, the recombinant kinase enzyme, and the thiourea derivative at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion

Thiourea derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery. This technical guide provides a foundational understanding of their key biological activities, supported by quantitative data and detailed experimental protocols. The visualization of targeted signaling pathways aims to facilitate a deeper comprehension of their mechanisms of action. It is anticipated that ongoing research in this field will lead to the development of novel and effective thiourea-based drugs for the treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 3. benchchem.com [benchchem.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. medium.com [medium.com]

- 7. broadpharm.com [broadpharm.com]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK3 Kinase Enzyme System Application Note [worldwide.promega.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. benchchem.com [benchchem.com]

- 18. MIC determination by broth microdilution. [bio-protocol.org]

- 19. ibg.kit.edu [ibg.kit.edu]

- 20. promega.com [promega.com]

- 21. cdn-links.lww.com [cdn-links.lww.com]

Unraveling the Enigma: Theorized Mechanisms of Action of 1-Phenyl-3-(2-pyridyl)-2-thiourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-3-(2-pyridyl)-2-thiourea (PPT) is a synthetic compound belonging to the diverse class of thiourea derivatives, which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. While direct and extensive research on the specific molecular mechanisms of PPT is limited, this technical guide synthesizes the current understanding by drawing parallels from structurally related thiourea compounds. This document explores the plausible mechanisms of action of PPT, focusing on its potential as an anticancer and antiviral agent. The core theoretical frameworks presented herein are based on the established activities of analogous compounds and provide a foundation for future research and drug development endeavors. Detailed experimental protocols for key mechanistic studies are provided, alongside a compilation of relevant quantitative data from related compounds to facilitate comparative analysis.

Introduction

Thiourea and its derivatives represent a versatile scaffold in drug discovery, exhibiting a wide array of pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory activities. The unique chemical properties of the thiourea moiety (R-NH-C(S)-NH-R'), characterized by its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contribute to its diverse biological interactions. This compound (PPT) incorporates a phenyl group and a pyridyl group, which can further influence its biological activity through various molecular interactions. This guide will delve into the leading theories regarding its mechanism of action, primarily focusing on its potential applications in oncology and virology.

Theorized Anticancer Mechanisms of Action

The anticancer potential of thiourea derivatives is a significant area of research. Based on studies of analogous compounds, the primary hypothesized mechanisms of action for this compound as an anticancer agent include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Inhibition of Microtubule Dynamics

A compelling theory for the anticancer activity of certain thiourea derivatives is their ability to interfere with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.

2.1.1. Proposed Signaling Pathway

Structurally similar compounds, such as certain 1,3-phenyl bis-thiourea derivatives, have been shown to directly inhibit the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of microtubule formation leads to a cascade of events culminating in mitotic arrest and subsequent apoptosis. The proposed pathway is as follows:

Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.

2.1.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.

-

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (PPT) dissolved in DMSO

-

Positive controls (e.g., Paclitaxel for polymerization enhancement, Nocodazole or Colchicine for inhibition)

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare the tubulin solution by diluting the stock to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compound (PPT) or controls at various concentrations to the wells of the pre-chilled 96-well plate. Include a DMSO-only control.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance against time to generate polymerization curves.[2][3]

-

-

Data Analysis:

-

The rate of polymerization (Vmax) and the maximum polymer mass (Amax) are calculated from the kinetic curves.

-

A decrease in Vmax and Amax compared to the control indicates inhibition of tubulin polymerization.

-

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Several thiourea derivatives have been shown to induce apoptosis in cancer cell lines.

2.2.1. Proposed Signaling Pathway

The induction of apoptosis by thiourea analogs often involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase cascades.

Caption: Theorized intrinsic pathway of apoptosis induction by PPT.

2.2.2. Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (PPT)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PPT for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[4][5]

-

-

Data Analysis:

-

The flow cytometer will generate dot plots showing four cell populations:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Cell Cycle Arrest

Disruption of the normal cell cycle progression is another hallmark of many anticancer agents. Thiourea derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M or G1 phase.

2.3.1. Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cancer cell line

-

Cell culture reagents

-

Test compound (PPT)

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer.

-

-

Procedure:

-

Culture and treat cells with PPT as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis:

-

The flow cytometer will generate a histogram of DNA content.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

-

Quantitative Data for Anticancer Activity of Structurally Related Thiourea Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J") | Jurkat | Cytotoxicity (Resazurin) | 0.161 ± 0.0073 | [1] |

| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 | Apoptosis Induction | 79.45% apoptotic cells | [6] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog | A549 | Cytotoxicity | 3.22 ± 0.2 | [7] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea analog | HCT-116 | Cytotoxicity | 2.71 ± 0.16 | [7] |

Theorized Antiviral Mechanisms of Action

Thiourea derivatives have also shown promise as antiviral agents. The proposed mechanisms are diverse and appear to be virus-specific. For this compound, potential antiviral actions could include inhibition of viral entry, interference with viral replication, or disruption of viral assembly and release.

Inhibition of Viral Entry

One plausible mechanism is the prevention of the virus from entering the host cell. This could occur through interference with the binding of viral surface proteins to host cell receptors or by blocking the fusion of the viral and cellular membranes.

3.1.1. Experimental Workflow: Pseudovirus Entry Assay

This assay uses replication-defective viral particles (pseudoviruses) that express the envelope protein of a target virus and a reporter gene (e.g., luciferase). Inhibition of viral entry is measured by a decrease in reporter gene expression.

Caption: Experimental workflow for a pseudovirus entry inhibition assay.

Inhibition of Viral Replication

PPT could potentially inhibit the replication of the viral genome by targeting viral enzymes essential for this process, such as viral polymerases (RNA-dependent RNA polymerase or reverse transcriptase).

3.2.1. Experimental Protocol: Viral Titer Reduction Assay